CDK7 Inhibition: N7-methyl Derivative Demonstrates Nanomolar Potency Advantage
N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine exhibits potent CDK7 inhibitory activity with an IC50 of 54 nM in a cellular assay [1]. In comparison, the N7-benzyl analog (N7-benzyl-N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine) shows a significantly weaker IC50 of 35.7 µM against an unspecified enzyme [2]. This >660-fold difference in potency underscores the critical role of the N7-methyl substitution in achieving potent CDK7 inhibition.
| Evidence Dimension | CDK7 inhibition (IC50) |
|---|---|
| Target Compound Data | 54 nM |
| Comparator Or Baseline | N7-benzyl-N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (35.7 µM) |
| Quantified Difference | ~660-fold more potent |
| Conditions | Target compound: human HAP1 cells, 6 hr incubation, Western blot-based competitive pull-down assay [1]. Comparator: unspecified enzyme, pH 7.0, 37°C [2]. |
Why This Matters
Superior CDK7 inhibition at low nanomolar concentrations enables more effective target engagement in cellular models, reducing the required compound concentration and minimizing off-target effects in research applications.
- [1] BindingDB. (n.d.). BDBM50526795 CHEMBL4450322: IC50 54 nM for CDK7 in human HAP1 cells. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50526795&google=BDBM50526795 View Source
- [2] BRENDA Enzymes. (n.d.). Ligand N7-benzyl-N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine: IC50 0.0357 and 0.082. Retrieved from https://brenda-enzymes.info/ligand.php?brenda_ligand_id=27777 View Source
